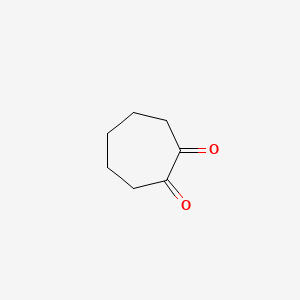

1,2-Cycloheptanedione

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

cycloheptane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-6-4-2-1-3-5-7(6)9/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOCIJOTBVAMAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062778 | |

| Record name | 1,2-Cycloheptanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3008-39-7 | |

| Record name | 1,2-Cycloheptanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3008-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cycloheptanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003008397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cycloheptanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cycloheptanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptane-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Cycloheptanedione and Its Derivatives

Classical Synthetic Routes to 1,2-Cycloheptanedione

The traditional preparation of this compound has primarily relied on the oxidation of a suitable cycloheptane (B1346806) precursor. These methods, while effective, represent foundational approaches in organic synthesis.

Oxidation Pathways for Cycloheptane Precursors

A prominent and well-documented method for the synthesis of this compound is the oxidation of cycloheptanone (B156872). acs.org This transformation is commonly achieved using selenium dioxide (SeO₂) as the oxidizing agent. The reaction involves the direct oxidation of the α-methylene group adjacent to the carbonyl in cycloheptanone.

The process typically involves reacting cycloheptanone with selenium dioxide in a suitable solvent, such as a mixture of absolute and 95% alcohol, which aids in the separation of the product from water formed during the reaction. acs.org This method has been reported to produce this compound in high yields, around 90%. acs.org The selenium byproduct can be recovered, reoxidized, and reused, adding to the practicality of this method. acs.org An analogous reaction is the oxidation of cyclohexanone (B45756) to 1,2-cyclohexanedione (B122817) using selenium dioxide in an ethanolic solution. orgsyn.org

Table 1: Oxidation of Cycloheptanone to this compound

| Starting Material | Reagent | Solvent | Yield (%) | Reference |

|---|

Cyclization Reactions in this compound Synthesis

While direct cyclization reactions to form 1,2-diones are a fundamental strategy in organic synthesis, specific examples for the direct synthesis of this compound are not extensively reported in the surveyed literature. General intramolecular condensation reactions such as the Dieckmann condensation of a pimelic ester derivative could theoretically lead to a seven-membered ring with a β-keto ester functionality, which might be further converted to the desired 1,2-dione. However, the direct application of such methods to produce this compound is not a commonly cited route.

Synthesis of this compound Dioxime

The dioxime derivative of this compound is a significant compound, often used in analytical chemistry. Its synthesis is a straightforward process starting from the parent dione (B5365651).

Oximation Procedures and Conditions

The preparation of this compound dioxime involves the reaction of this compound with hydroxylamine (B1172632). acs.org This is a standard oximation reaction where the two carbonyl groups of the dione react with hydroxylamine to form the corresponding oxime functionalities.

The reaction is typically carried out by treating an aqueous solution of this compound with hydroxylamine hydrochloride in the presence of a base. The product, this compound dioxime, precipitates from the reaction mixture and can be isolated by filtration. acs.org This procedure has been reported to yield the dioxime in approximately 46% yield. acs.org A similar procedure is employed for the synthesis of 1,2-cyclohexanedione dioxime, where 1,2-cyclohexanedione is treated with hydroxylammonium chloride in an aqueous solution of potassium hydroxide (B78521). orgsyn.org

Table 2: Synthesis of this compound Dioxime

| Starting Material | Reagents | Yield (%) | Reference |

|---|

Advanced Synthetic Strategies

Modern organic synthesis often seeks to control the three-dimensional arrangement of atoms in a molecule. While general strategies for stereoselective and asymmetric synthesis are well-established, their specific application to this compound is not widely documented.

Stereoselective and Asymmetric Synthesis Approaches

The development of stereoselective and asymmetric routes to cycloheptane derivatives is an active area of research. However, specific methodologies targeting the enantioselective or diastereoselective synthesis of this compound or its immediate precursors are not prevalent in the reviewed scientific literature. General approaches to chiral seven-membered rings often involve strategies such as asymmetric cycloadditions, ring-closing metathesis of chiral precursors, or the use of chiral catalysts in ring-expansion reactions. While these methods provide access to a variety of chiral cycloheptane-containing structures, their direct application to the synthesis of enantiomerically enriched this compound has not been a primary focus of the reported studies. Future research may explore the adaptation of these advanced synthetic strategies to achieve the stereocontrolled synthesis of this particular dione.

Green Chemistry Principles in Diketone Synthesis

The application of green chemistry principles to the synthesis of 1,2-diketones, including this compound, aims to reduce the environmental impact of chemical processes. labdepotinc.com These principles focus on creating safer, more efficient, and less wasteful synthetic routes. labdepotinc.comresearchgate.net Key tenets include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, employing safer solvents, designing for energy efficiency, and utilizing catalysis over stoichiometric reagents. labdepotinc.com The development of economical and eco-friendly methodologies is a primary focus in modern organic synthesis. researchgate.net

Several innovative strategies have been developed for synthesizing 1,2-diketones that align with the principles of green chemistry. These methods often involve alternative energy sources, environmentally benign solvents and reagents, and catalytic systems to enhance efficiency and reduce hazardous byproducts.

One notable advancement is the use of visible-light-induced aerobic photooxidation. organic-chemistry.org A metal-free method utilizes the organic dye eosin (B541160) Y as a photocatalyst to oxidize alkynes into 1,2-diketones. organic-chemistry.org This process is advantageous as it uses air as the oxidant and is conducted under mild conditions with blue LED irradiation at room temperature. organic-chemistry.org The reaction tolerates a variety of functional groups and represents a more environmentally friendly alternative to traditional transition-metal-catalyzed oxidations. organic-chemistry.org

Microwave irradiation has also emerged as an energy-efficient tool in diketone synthesis. researchgate.netacs.org It can facilitate processes like the palladium-catalyzed heteroarylation/oxidation sequence to produce unsymmetrical heteroaryl 1,2-diketones. acs.org Solvent-free microwave-assisted oxidation of benzoins provides another green route to producing benzil, a type of 1,2-diketone. researchgate.net

These approaches demonstrate a shift away from classical methods that may employ strong, hazardous oxidizing agents and volatile organic solvents. nih.gov By focusing on catalysis, alternative energy sources, and benign reaction media, the synthesis of 1,2-diketones can be made significantly more sustainable.

Research Findings on Green Synthetic Methods for 1,2-Diketones

| Methodology | Key Reagents/Catalysts | Energy Source | Solvent/Medium | Key Green Principles Applied |

|---|---|---|---|---|

| Visible-Light Aerobic Photooxidation organic-chemistry.org | Eosin Y (photocatalyst), Air (oxidant) | Visible Light (Blue LEDs) | Acetonitrile (MeCN) | Catalysis, Use of Renewable Feedstocks (Air), Design for Energy Efficiency |

| Microwave-Assisted Synthesis acs.org | Palladium catalyst (XPhos Pd G4), Selenium Dioxide (SeO2) | Microwave Irradiation | Dioxane | Design for Energy Efficiency, Catalysis |

| Solvent-Free Microwave Oxidation researchgate.net | Not specified | Microwave Irradiation | Solvent-free | Safer Solvents and Auxiliaries (elimination), Design for Energy Efficiency |

| Catalytic Condensation in Green Media researchgate.net | Ammonium heptamolybdate tetrahydrate | Room Temperature | Ethanol/Water (EtOH/H2O) | Safer Solvents and Auxiliaries, Catalysis |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful tool for identifying functional groups and investigating the tautomeric equilibrium between the diketo form and the more stable enol form in α-diketones.

The infrared (IR) spectrum of 1,2-Cycloheptanedione is highly dependent on the physical state of the sample, which influences the equilibrium between its diketo and enol tautomers. Studies on the closely related homolog, 1,2-cyclohexanedione (B122817), reveal that the enol tautomer is significantly populated and stabilized by a strong intramolecular hydrogen bond. researchgate.netnih.gov In non-polar solvents and as a neat liquid, both diketo and enol forms are typically present, while in a low-temperature matrix, the enol form can be exclusively observed. researchgate.net

For this compound, the diketo form would be characterized by sharp, intense absorption bands corresponding to the symmetric and asymmetric stretching of the two adjacent carbonyl (C=O) groups. In contrast, the enol tautomer (2-hydroxycyclohept-2-en-1-one) exhibits a distinct set of vibrational bands: a broad O-H stretching band due to intramolecular hydrogen bonding, a C=C stretching vibration from the enol double bond, and a single C=O stretching band at a lower frequency due to conjugation and hydrogen bonding.

The expected characteristic IR absorption bands for this compound and its enol tautomer are summarized below, based on established data for cyclic α-diketones. researchgate.netnih.gov

| Vibrational Mode | Tautomer | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| O-H stretch | Enol | 3400 - 3100 (broad) | Indicates the presence of the hydroxyl group, broadened by intramolecular hydrogen bonding. |

| C-H stretch (aliphatic) | Diketo & Enol | 3000 - 2850 | Corresponds to the C-H bonds of the methylene (B1212753) groups in the seven-membered ring. |

| C=O stretch | Diketo | 1725 - 1705 | Represents the coupled vibrations of the two adjacent carbonyl groups. |

| C=O stretch | Enol | 1680 - 1650 | A single carbonyl absorption, shifted to a lower frequency due to conjugation with the C=C bond and intramolecular hydrogen bonding. |

| C=C stretch | Enol | 1640 - 1600 | Characteristic of the double bond present in the enol form. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural elucidation of this compound, providing detailed information about the carbon skeleton, proton environments, and conformational dynamics in solution.

The ¹H and ¹³C NMR spectra of this compound are expected to reflect the molecule's C₂ symmetry in the diketo form and the asymmetry of the enol tautomer. The seven-membered ring results in complex multiplets for the methylene (CH₂) protons due to spin-spin coupling.

¹H NMR: In the diketo form, three distinct signals for the methylene protons would be anticipated. The protons alpha to the carbonyl groups (at C3 and C7) would appear most downfield due to the deshielding effect of the carbonyls. The protons at C4 and C6 would be next, followed by the most upfield signal from the C5 protons. For the enol tautomer, a characteristic downfield signal for the enolic proton (OH) would be observed, along with a vinyl proton signal.

¹³C NMR: The ¹³C NMR spectrum provides clear evidence for the carbon framework. For the diketo tautomer, a highly downfield signal for the two equivalent carbonyl carbons is expected. The spectrum would also show three distinct signals for the methylene carbons. For the enol form, two signals in the olefinic region (one for the C=C-OH carbon and one for the C=C-C=O carbon) would appear, in addition to a single carbonyl signal. Data from the homolog 1,2-cyclohexanedione shows carbonyl carbon signals appearing around 205 ppm. chemicalbook.com

| Position | Tautomer | Nucleus | Predicted Chemical Shift (ppm) |

|---|---|---|---|

| C1, C2 | Diketo | ¹³C | ~205 - 210 |

| C3, C7 | Diketo | ¹³C | ~40 - 45 |

| C4, C6 | Diketo | ¹³C | ~28 - 32 |

| C5 | Diketo | ¹³C | ~23 - 27 |

| C3, C7 Protons | Diketo | ¹H | ~2.5 - 2.8 |

| C4, C6, C5 Protons | Diketo | ¹H | ~1.7 - 2.0 |

| Enolic OH | Enol | ¹H | >10 (variable) |

The seven-membered ring of this compound is conformationally flexible. Unlike the rigid six-membered ring, which predominantly adopts a chair conformation, cycloheptane (B1346806) and its derivatives can exist in an equilibrium of several low-energy conformations, such as the twist-chair and twist-boat. NMR spectroscopy is a key technique for studying these conformational equilibria in solution. auremn.org.br

Methods such as variable-temperature NMR can be employed to study the dynamics of ring inversion. As the temperature is lowered, the rate of interconversion between conformers may slow down sufficiently to allow for the observation of separate signals for each distinct conformation, a phenomenon known as decoalescence.

Furthermore, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximity of protons. This data is crucial for determining the relative spatial arrangement of atoms and thus deducing the predominant conformation(s) of the ring in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.

Under Electron Ionization (EI) conditions, this compound (molar mass: 126.15 g/mol ) is expected to produce a molecular ion (M⁺˙) peak at a mass-to-charge ratio (m/z) of 126. nih.gov The fragmentation of cyclic ketones is often characterized by specific cleavage patterns.

A primary and highly characteristic fragmentation pathway for α-diketones is the sequential loss of two molecules of carbon monoxide (CO, 28 Da). The initial loss of one CO molecule would result in a fragment ion at m/z 98. A subsequent loss of a second CO molecule would lead to a fragment at m/z 70. Another common fragmentation process is alpha-cleavage, where the bond adjacent to a carbonyl group breaks, leading to the opening of the ring followed by further decomposition. This can result in the loss of various neutral alkyl and alkenyl fragments.

| m/z | Proposed Fragment | Description |

|---|---|---|

| 126 | [C₇H₁₀O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 98 | [M - CO]⁺˙ | Loss of one molecule of carbon monoxide. |

| 83 | [M - CO - CH₃]⁺ | Loss of CO followed by a methyl radical. |

| 70 | [M - 2CO]⁺˙ | Loss of two molecules of carbon monoxide. |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Result of further ring cleavage and rearrangement. |

Ion Cyclotron Resonance Mass Spectrometry in Tautomerism Studies

Ion Cyclotron Resonance (ICR) Mass Spectrometry is a powerful technique for investigating gas-phase ion-molecule reactions and determining intrinsic molecular properties, such as gas-phase basicity and acidity, which are crucial for studying tautomeric equilibria.

Research Findings:

A specific Ion Cyclotron Resonance Mass Spectrometry study focused on the tautomerism of this compound could not be located in the surveyed scientific literature. However, the principles of ICR-MS allow for a hypothetical application to this system. The technique could differentiate between the diketo and enol tautomers in the gas phase by measuring their distinct proton affinities. The enol tautomer (2-hydroxycyclohept-2-en-1-one) would be expected to have a different gas-phase basicity compared to the diketo form. By reacting the trapped ions of this compound with a series of reference bases of known strength, a bracketing experiment could precisely determine the proton affinity, providing quantitative data on the gas-phase keto-enol equilibrium.

| Technique | Application to this compound | Expected Information |

| Ion Cyclotron Resonance MS | Gas-phase basicity measurement | Quantitative data on keto-enol tautomer equilibrium in the gas phase. |

| Ion-molecule reactions | Differentiation of tautomers based on reactivity. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the atomic arrangement of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Research Findings:

No published single-crystal X-ray diffraction data for this compound is available. However, crystallographic studies on smaller cyclic 1,2-diones, such as 1,2-cyclopentanedione (B1606141), have confirmed that they exist exclusively in their enol form in the crystalline state. This precedent strongly suggests that this compound would also crystallize as its enol tautomer, 2-hydroxycyclohept-2-en-1-one. The crystal structure would likely feature molecules linked by intermolecular hydrogen bonds, possibly forming dimers or chains. A hypothetical structure would reveal a planar or near-planar enone system with the hydroxyl group forming a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen.

| Parameter | Predicted Value for 2-hydroxycyclohept-2-en-1-one (enol tautomer) |

| Tautomeric Form | Enol |

| Hydrogen Bonding | Intramolecular (O-H···O=C) and potentially intermolecular |

| Conformation | Dependent on crystal packing forces |

Electron Diffraction Studies in Structural Analysis

Gas-phase electron diffraction (GED) is a powerful method for determining the geometric structure of molecules free from the influence of crystal packing forces.

Research Findings:

A gas-phase electron diffraction study specifically for this compound has not been reported. Such a study would be invaluable for determining the preferred conformation and tautomeric form in the gas phase. It is plausible that, similar to other cyclic ketones, this compound would exhibit conformational flexibility. A GED analysis, likely coupled with theoretical calculations, could determine key structural parameters such as bond lengths and angles and potentially quantify the relative abundance of the diketo and enol tautomers at a given temperature. Studies on related compounds like 3-chloro-2,4-pentanedione have shown the complete dominance of the enol tautomer in the gas phase. nih.gov

| Parameter | Information Obtainable from GED |

| Molecular Geometry | Precise bond lengths and angles in the gas phase. |

| Conformation | Determination of the lowest-energy conformation(s) of the seven-membered ring. |

| Tautomeric Ratio | Potential to quantify the keto-enol equilibrium in the gas phase. |

UV-Visible Spectroscopy in Electronic Structure Characterization

UV-Visible spectroscopy probes the electronic transitions within a molecule, providing insight into its conjugated systems and electronic structure.

Research Findings:

An experimental UV-Visible spectrum for this compound is not available in the literature. However, its electronic absorption characteristics can be predicted based on its enol tautomer, 2-hydroxycyclohept-2-en-1-one. This molecule contains a conjugated enone chromophore. Therefore, two characteristic electronic transitions would be expected:

A π → π* transition , typically occurring at shorter wavelengths with high intensity (large molar absorptivity, ε). This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system.

An n → π* transition , occurring at longer wavelengths with much lower intensity (small ε). This transition involves the promotion of a non-bonding electron from an oxygen lone pair to a π* antibonding orbital.

Theoretical studies on cyclic 1,2-diketones indicate that the wavelength of the n → π* transition is highly dependent on the dihedral angle between the two carbonyl groups in the diketo form. arabjchem.orguobasrah.edu.iq For the enol tautomer, the position of these bands would be influenced by the planarity of the chromophore and solvent polarity.

| Electronic Transition | Expected Wavelength Region | Expected Intensity (ε) | Chromophore |

| π → π | Shorter UV (e.g., ~220-280 nm) | High | Conjugated enone |

| n → π | Longer UV/Visible (e.g., ~300-400 nm) | Low | Carbonyl group |

Matrix Isolation Spectroscopy for Transient Species and Tautomers

Matrix isolation is an experimental technique where molecules are trapped in a rigid, inert matrix (such as solid argon) at cryogenic temperatures. This allows for the spectroscopic study of unstable species, conformers, or individual tautomers.

Research Findings:

There are no published matrix isolation spectroscopy studies for this compound. This technique would be ideally suited to definitively characterize its tautomeric forms. By co-depositing a vapor of this compound with a large excess of argon onto a cold window, individual molecules can be isolated. The resulting infrared spectrum would show sharp, well-resolved vibrational bands for the trapped species, free from intermolecular broadening. This would allow for the unambiguous identification of the diketo and enol tautomers and a precise determination of their vibrational frequencies.

Furthermore, photochemical studies could be performed on the isolated molecules. Irradiation with UV light could potentially induce tautomerization or other photochemical rearrangements, allowing for the spectroscopic characterization of transient or high-energy species that are not stable under normal conditions. chemrxiv.org

Quantum Chemical and Computational Studies of 1,2 Cycloheptanedione

Electronic Structure Calculations

The electronic structure of 1,2-cycloheptanedione dictates its fundamental chemical and physical properties. Computational methods, ranging from high-level ab initio calculations to more efficient Density Functional Theory (DFT) and semi-empirical approaches, are employed to model the distribution of electrons within the molecule and to analyze its conformational preferences.

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure of medium-to-large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in optimizing the geometry of this compound and its various isomers, predicting vibrational frequencies, and determining electronic properties.

Research on related cyclic α-diones has extensively utilized DFT methods to explore structural and energetic properties. For instance, studies on cyclohexane-1,2-dione using the M06-2X functional with a 6-311G++** basis set have been performed to investigate the influence of substituents on keto-enol tautomerism, focusing on reactivity and thermodynamic stability. researchgate.net Similar levels of theory, such as B3LYP/6-31+G(d), have been applied to study the tautomeric equilibrium of other β-diketones, providing insights into electronic energies and the effects of different media. orientjchem.org These studies reveal that the choice of functional and basis set is crucial for obtaining reliable results that correlate well with experimental data. mdpi.com For this compound, DFT calculations can elucidate the planarity of the dicarbonyl unit, the puckering of the seven-membered ring, and the distribution of electron density, which are key to understanding its reactivity.

Table 1: Representative DFT Functionals Used in the Study of Cyclic Diones

| Functional | Common Application | Basis Set Example | Key Feature |

| B3LYP | Geometry optimization, energy calculations | 6-31+G(d,p) | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. Widely used for general-purpose calculations. orientjchem.org |

| M06-2X | Thermochemistry, kinetics, non-covalent interactions | 6-311G++ | A hybrid meta-GGA functional with a high percentage of Hartree-Fock exchange, providing good accuracy for main-group chemistry and transition state energies. researchgate.net |

| ωB97X-D | Long-range interactions, thermochemistry | 6-311+G | A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for systems where non-covalent interactions are important. d-nb.info |

Beyond DFT, ab initio and semi-empirical methods offer alternative approaches for computational analysis. Ab initio methods, which derive "from the beginning" without empirical parameters, can provide highly accurate results, especially when electron correlation is included (e.g., via Møller-Plesset perturbation theory, MP2). beilstein-journals.orgscribd.com However, their high computational cost often limits their application to smaller systems. libretexts.org For a molecule like this compound, ab initio calculations would be valuable for benchmarking the results obtained from more computationally efficient methods like DFT. libretexts.orgrsc.org

Semi-empirical methods, such as AM1 and PM3, use parameters derived from experimental data to simplify the calculations. scribd.comvoer.edu.vn While less accurate than ab initio or DFT methods, they are significantly faster, allowing for the rapid exploration of conformational landscapes or the simulation of molecular dynamics for large systems. libretexts.orgrsc.org In the context of this compound, semi-empirical methods can be used for initial conformational searches to identify low-energy structures of the flexible seven-membered ring before refining the calculations with more robust DFT or ab initio methods.

Tautomerism and Energy Landscapes

This compound can exist in equilibrium between its diketo form and its enol tautomer. The position of this equilibrium and the energy barrier separating the two forms are critical to its chemical behavior and are influenced by both intrinsic structural factors and the surrounding environment.

The keto-enol tautomerism of 1,2-dicarbonyl compounds is a classic topic of study. For many cyclic 1,2-diones, the enol form is surprisingly stable. Computational studies on related systems like 1,2-cyclopentanedione (B1606141) and 1,2-cyclohexanedione (B122817) have shown that the enol tautomer can be more stable than the diketo form by 1-3 kcal/mol. wikipedia.org This stability is largely attributed to the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, which creates a pseudo-aromatic five- or six-membered ring. nih.gov

In the case of this compound, the flexibility of the seven-membered ring allows it to adopt a conformation that facilitates this stabilizing hydrogen bond in the enol form. Quantum chemical calculations are essential for quantifying the relative energies of the diketo and enol tautomers and for determining the geometric parameters (bond lengths, angles) of the stabilizing hydrogen bond. DFT studies on α- and β-cyclodiones have explored the importance of ring size on the tautomerization process, indicating that ring strain and conformational effects play a significant role in determining the tautomeric preference. wikipedia.org

The equilibrium between the keto and enol forms is highly sensitive to the solvent environment. voer.edu.vnacs.org Computational models, particularly those incorporating a Polarizable Continuum Model (PCM), are used to simulate the effect of different solvents on the tautomeric equilibrium. mdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies for each tautomer.

Table 2: Predicted Solvent Influence on Tautomeric Equilibrium of 1,2-Diones

| Solvent | Dielectric Constant (ε) | Expected Effect | Rationale |

| Gas Phase | 1 | Baseline; favors the intrinsically more stable tautomer (often the enol form due to intramolecular H-bonding). orientjchem.org | No external dielectric stabilization. |

| Cyclohexane (B81311) | 2.0 | Favors the enol tautomer. orientjchem.org | Low polarity; minimal stabilization of the more polar diketo form. |

| Carbon Tetrachloride | 2.2 | Favors the enol tautomer. orientjchem.org | Low polarity; similar to cyclohexane. |

| Methanol | 33.0 | Shifts equilibrium toward the diketo tautomer. orientjchem.org | High polarity; preferentially stabilizes the more polar diketo species. |

| Water | 80.1 | Strongly shifts equilibrium toward the diketo tautomer. orientjchem.org | Very high polarity; provides significant stabilization for the diketo form. |

The conversion between the keto and enol tautomers is not instantaneous but must proceed through a high-energy transition state, and the rate of interconversion is determined by the activation energy barrier. researchgate.net Computational chemistry is uniquely suited to locate the transition state structure for the intramolecular proton transfer and to calculate its energy.

The transition state for the keto-enol tautomerization typically involves the partial breaking of a C-H bond and the partial formation of an O-H bond, often through a strained four- or five-membered ring structure. orientjchem.org DFT calculations, particularly with functionals like M06-2X, are effective in accurately predicting these activation barriers. researchgate.net For related cyclic diketones, these barriers can be substantial in the gas phase but can be lowered by the participation of solvent molecules acting as proton relays. nih.gov For instance, the uncatalyzed intramolecular proton transfer in cyclopentanedione has a high gas-phase barrier of 62.9 kcal/mol, which is dramatically reduced by the inclusion of even a single water molecule. nih.gov While activation barriers in the range of 50-70 kcal/mol are considered very high for standard solution-phase reactions, computational studies help to understand the feasibility of such processes under different conditions. nih.govrsc.org Analysis of the imaginary vibrational frequency at the transition state confirms that the located structure is a true saddle point on the potential energy surface connecting the keto and enol minima.

Molecular Dynamics Simulations for Structural and Dynamic Insights

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and dynamic behavior of molecules. biorxiv.org For cyclic systems like this compound, MD simulations can reveal the accessible conformations and the energy barriers between them. The seven-membered ring of this compound is expected to be highly flexible, with multiple low-energy conformations.

MD-based conformational analysis has proven reliable for various cycloalkanes, demonstrating a strong correlation between simulation temperature and ring inversion barriers. nih.gov For instance, simulations on cyclohexane have effectively captured different types of interconversions, including twist-boat to chair and chair-to-chair transitions. nih.govnih.gov Accelerated molecular dynamics (A-AIMD) can further enhance the sampling of conformational space, allowing for the observation of rare events and the calculation of accurate free energy statistics between different conformers. nih.gov

In the context of this compound, MD simulations would be instrumental in characterizing the puckering of the seven-membered ring and the relative orientations of the two carbonyl groups. The dynamic interplay between various twist-chair and twist-boat conformations could be elucidated, providing a detailed picture of the molecule's structural flexibility. Such simulations would also offer insights into how the conformational preferences are influenced by the solvent environment.

Table 1: Representative Conformational Data from Molecular Dynamics Simulations of Cyclic Alkanes

| Cyclic Alkane | Simulation Temperature (K) | Observed Interconversions | Reference |

| Cyclohexane | 400 - 1200 | Twist-boat-twist-boat, Twist-boat-chair, Chair-chair | nih.gov |

| Methyl-substituted cyclohexanes | 400 - 1200 | Correlated with ring inversion barriers | nih.gov |

| Methyl-substituted 1,3-dioxanes | 1000 | Correlated with experimental ring inversion barrier | nih.gov |

| Cyclododecane | 1000 | 71 different conformations sampled | nih.gov |

This table presents data from studies on analogous cyclic systems to illustrate the type of information that would be obtained from MD simulations of this compound.

Reaction Pathway Elucidation through Computational Chemistry

Computational chemistry, particularly density functional theory (DFT), is a cornerstone for elucidating reaction mechanisms. For 1,2-diones, a key reaction is the base-catalyzed benzilic acid rearrangement, which leads to the formation of α-hydroxy carboxylic acids. researchgate.net Computational studies on cyclobutane-1,2-dione have detailed the reaction pathway of this ring-contracting rearrangement. researchgate.net

The mechanism involves the initial nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons, forming a tetrahedral intermediate. This is followed by a 1,2-alkyl shift, leading to the contracted ring product. DFT calculations can map the potential energy surface of this reaction, identifying transition states and intermediates and providing activation energies for each step.

For this compound, a similar benzilic acid-type rearrangement would be expected, resulting in the formation of 1-hydroxycyclohexanecarboxylic acid. Computational studies would be crucial in determining the activation barriers for this process and comparing them with those of other cyclic 1,2-diones. Such studies would also explore competing reaction pathways and the influence of substituents on the reaction outcome. The distortion/interaction model is another powerful computational tool used to analyze and predict the reactivities of cycloaddition reactions, which could be relevant for other potential reactions of this compound. nih.gov

Table 2: Calculated Activation Barriers for Benzilic Acid Rearrangement of Cyclobutane-1,2-dione

| Computational Method | Activation Energy (kcal/mol) | Reference |

| DFT (B3LYP) | ~15 | researchgate.net |

| MP2 | ~16 | researchgate.net |

| CEPA/1 | ~16.5 | researchgate.net |

This table provides data for a smaller ring system to exemplify the type of results expected from a computational study of this compound's reaction pathways.

Hydrogen Bonding and Intermolecular Interactions Modeling

The carbonyl groups of this compound are capable of acting as hydrogen bond acceptors, which significantly influences its physical properties and interactions with other molecules, including solvents and biological receptors. Computational modeling is essential for quantifying the strength and nature of these hydrogen bonds.

DFT calculations can be used to model the interaction of this compound with explicit solvent molecules, such as water, to understand the specifics of solvation. chemrxiv.org These models can provide detailed information on the geometry and energy of hydrogen bonds. For instance, studies on cyclohexane-1,2,3,4,5-pentol have used DFT to explore the extensive network of intermolecular O-H···O interactions that define its crystal structure. usp.br Energy decomposition analysis within the Kohn-Sham MO model can further dissect the interaction energy into electrostatic, Pauli repulsion, and orbital interaction components, offering a deeper understanding of the bonding. usp.br

For this compound, computational models could predict the strength of both intramolecular hydrogen bonding in its enol tautomer and intermolecular hydrogen bonding with protic solvents. Ab initio molecular dynamics simulations can provide a dynamic picture of these interactions in solution. rsc.orgresearchgate.net

Table 3: Calculated Interaction Energies for Hydrogen-Bonded Systems

| System | Interaction Energy (kcal/mol) | Computational Method | Reference |

| Cyclohexane-1,2,3,4,5-pentol Dimer | -9.4 (per H-bond) | DFT | usp.br |

| Water Dimer | -5.0 | High-level ab initio | chemrxiv.org |

| Organic Molecule-Water Clusters | -0.19 to -10.76 | DLPNO-CCSD(T) | chemrxiv.org |

This table showcases the application of computational methods to quantify hydrogen bonding in related systems, which is analogous to the expected interactions of this compound.

Aromaticity Analysis in Tautomeric Forms of Cyclic Diketones

1,2-Diketones can exist in equilibrium with their enol tautomers. The stability and properties of these tautomers are influenced by factors such as intramolecular hydrogen bonding and, in some cases, aromaticity. While the seven-membered ring of this compound in its diketo form is non-aromatic, its enol tautomer, 2-hydroxycyclohepta-1,2-dien-1-one, possesses a cyclic array of π-electrons that could exhibit some degree of aromatic or anti-aromatic character.

Computational methods are used to assess the aromaticity of molecules. One common method is the calculation of Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity. The enol form of this compound, with its 8 π-electron system (if considering the C=C-C=O conjugated system and the lone pair on the hydroxyl oxygen), would be predicted by Hückel's rule (4n electrons) to be anti-aromatic if planar. However, the flexible seven-membered ring is unlikely to be planar, which would mitigate this anti-aromatic destabilization.

Computational studies on the keto-enol tautomerism of other 1,2-cyclodiones have been performed, and similar theoretical approaches could be applied to this compound to determine the relative stabilities of its tautomers and the aromatic character of the enol form. researchgate.net

Reactivity and Reaction Mechanisms of 1,2 Cycloheptanedione

General Reactivity of the Diketone Moiety

The core reactivity of 1,2-cycloheptanedione is dictated by the electrophilic nature of the carbonyl carbons, which are susceptible to attack by nucleophiles. The presence of two adjacent carbonyls allows for sequential reactions and facilitates cyclization and condensation reactions to form various heterocyclic systems.

Nucleophilic addition is a fundamental reaction for carbonyl compounds. wikipedia.org In this compound, a nucleophile can attack the electrophilic carbon of a carbonyl group, breaking the pi bond and forming a tetrahedral intermediate. libretexts.org This process, often called a 1,2-nucleophilic addition, is the primary pathway for reactions with strong, non-stabilized nucleophiles. libretexts.org

Strong nucleophiles, such as Grignard reagents or organolithium compounds, are expected to add to one of the carbonyl groups to form a tertiary alcohol after protonation. Due to the high reactivity of these nucleophiles, the reaction is typically fast and irreversible, favoring direct 1,2-addition to the carbonyl group. youtube.com The general mechanism involves the attack of the nucleophile on one carbonyl carbon, followed by workup to protonate the resulting alkoxide.

Table 1: Examples of Expected Nucleophilic Addition Reactions

| Nucleophile Type | Reagent Example | Expected Product (after workup) |

| Organometallic | Phenylmagnesium bromide (PhMgBr) | 1-Hydroxy-1-phenyl-2-cycloheptanone |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 1,2-Cycloheptanediol |

| Cyanide | Hydrogen cyanide (HCN) | 2-Hydroxy-2-cyanocycloheptanone (Cyanohydrin) |

Condensation Reactions

1,2-Diketones are valuable precursors for the synthesis of various heterocyclic compounds through condensation reactions, particularly with binucleophilic reagents like 1,2-diamines. The reaction of this compound with an aromatic 1,2-diamine, such as o-phenylenediamine, is expected to yield a quinoxaline (B1680401) derivative. researchgate.net This reaction is a reliable method for forming the pyrazine (B50134) ring fused to a benzene (B151609) ring. researchgate.netjlu.edu.cn

The mechanism involves an initial nucleophilic attack by one of the amino groups on a carbonyl carbon, forming a hemiaminal intermediate. researchgate.net Subsequent dehydration leads to an imine. An intramolecular nucleophilic attack by the second amino group on the adjacent carbonyl group follows, which, after another dehydration step, results in the formation of the stable, aromatic quinoxaline ring system. researchgate.net Various catalysts, including acids, can be used to facilitate this condensation. researchgate.net

Oxidation and Reduction Reactions

The carbonyl groups of this compound can be either oxidized, leading to ring cleavage, or reduced to form alcohols. Its corresponding dioxime derivative also undergoes these redox reactions.

The oxidation of cyclic α-diketones can proceed via ring-opening pathways. A common and powerful method for oxidizing cyclic ketones is the Baeyer-Villiger oxidation, which converts a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. wikipedia.orgnih.gov For this compound, this reaction would insert an oxygen atom between one of the carbonyl carbons and an adjacent ring carbon, forming a cyclic anhydride (B1165640) of a dicarboxylic acid. Subsequent hydrolysis of this anhydride would cleave the ring to yield pimelic acid (heptanedioic acid). The oxidative cleavage of 1,2-cyclopentanedione (B1606141) has been shown to proceed via a Baeyer-Villiger-type mechanism. researchgate.net

Direct oxidation of cycloheptanone (B156872) with oxygen in the presence of transition metal catalysts has been shown to produce pimelic acid, along with other dicarboxylic acids resulting from further degradation. researchgate.net this compound is an intermediate in this process, and its oxidation similarly leads to the formation of pimelic acid through C-C bond cleavage between the carbonyl groups. unito.itresearchgate.netunito.it

The carbonyl groups of this compound can be fully reduced to methylene (B1212753) groups (CH₂) to form cycloheptane (B1346806). The Wolff-Kishner reduction is a classic method for this transformation. wikipedia.org The reaction involves the formation of a hydrazone by treating the diketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol. alfa-chemistry.compharmaguideline.commasterorganicchemistry.com The driving force is the thermodynamically favorable evolution of nitrogen gas. organicchemistrytutor.com

Alternatively, reduction with metal hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically reduces the carbonyl groups to secondary alcohols, yielding 1,2-cycloheptanediol. For α-diketones, dissolving metal reductions, such as the Birch reduction (using sodium in liquid ammonia), can also be employed. In the absence of a proton source, this reaction can lead to an enediolate intermediate, which upon aqueous workup, yields an α-hydroxyketone (1-hydroxy-2-cycloheptanone). stackexchange.com

The oxime groups of this compound dioxime can also be reduced. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like palladium or platinum) or reduction with reagents like LiAlH₄ would reduce the C=N-OH groups to amino groups, yielding 1,2-diaminocycloheptane.

Table 2: Summary of Reduction Reactions and Products

| Starting Material | Reaction | Reagents | Major Product |

| This compound | Wolff-Kishner Reduction | N₂H₄, KOH, heat | Cycloheptane |

| This compound | Hydride Reduction | NaBH₄ or LiAlH₄ | 1,2-Cycloheptanediol |

| This compound | Birch Reduction (with H₂O workup) | Na, NH₃ (l), then H₂O | 1-Hydroxy-2-cycloheptanone |

| This compound Dioxime | Catalytic Hydrogenation | H₂, Pd/C | 1,2-Diaminocycloheptane |

Substitution Reactions on this compound Dioxime

This compound dioxime, also known as heptoxime (B7779932), is a well-established compound. acs.orgstenutz.eu It is primarily recognized for its role as a chelating ligand in coordination chemistry, where it forms stable complexes with various metal ions, most notably nickel(II). hach.comhach.comfishersci.comusabluebook.comcoreandmain.com In these applications, the dioxime does not undergo substitution on its cycloheptane ring. Instead, the acidic protons of the oxime hydroxyl groups are lost, and the nitrogen and oxygen atoms coordinate with the metal center.

While direct substitution on the carbon framework of the dioxime is not extensively documented, the underlying cycloheptane ring is saturated and generally unreactive towards typical electrophilic or nucleophilic substitution without prior functionalization. Any substitution reactions would likely target the oxime's hydroxyl groups, such as etherification, which falls outside the scope of substitution on the core structure.

Cyclization and Ring Transformation Reactions

The structural arrangement of this compound, with two adjacent carbonyl groups within a seven-membered ring, provides a unique platform for a variety of cyclization and ring transformation reactions. These reactions are often driven by the desire to form more stable five- or six-membered rings or to relieve ring strain.

Molecules containing a 1,2-dicarbonyl moiety, such as this compound, can undergo intramolecular cyclization when appropriate functional groups are present on side chains attached to the ring. These processes are fundamental in constructing complex bicyclic and polycyclic systems. The reaction is typically facilitated by the formation of an enolate which then acts as an internal nucleophile.

For instance, a substituted this compound bearing a side chain with an electrophilic center (e.g., an aldehyde, ketone, or ester) can cyclize via an intramolecular aldol (B89426) or Claisen-type condensation. The regioselectivity of such reactions is governed by the stability of the resulting ring system, with the formation of five- and six-membered rings being thermodynamically favored. Lewis acid catalysis can also be employed to facilitate such cyclizations, as has been demonstrated in related cycloheptane systems to form functionalized pyrroles. rsc.org

Table 1: Hypothetical Intramolecular Aldol Cyclization

| Reactant | Conditions | Major Product | Ring System Formed |

|---|

The mechanism involves the deprotonation at an α-carbon to one of the carbonyls, creating a nucleophilic enolate. This enolate then attacks the pendant electrophilic carbonyl group, leading to a cyclic intermediate which can subsequently dehydrate to form a conjugated system.

The 1,2-dicarbonyl motif in cycloheptanedione is susceptible to various rearrangements and ring-opening reactions, often under basic or acidic conditions or upon photochemical activation. One notable rearrangement is the benzilic acid rearrangement, where treatment with a strong base (like potassium hydroxide) can induce a ring contraction. This process involves the attack of a hydroxide ion on one carbonyl group, followed by the migration of the adjacent ring carbon to form a five-membered α-hydroxy carboxylate, which upon acidification yields a cyclopentane (B165970) derivative.

Epoxide ring-opening reactions are another important class of transformations. mdpi.comrsc.org While not a direct reaction of the dione (B5365651), if one carbonyl is reduced and the other is converted to a leaving group, subsequent intramolecular reactions can lead to ring-opened or rearranged products. Furthermore, certain rearrangements can be initiated by treatment with reagents like arenesulphonyl chlorides, leading to the formation of larger heterocyclic systems such as diazocines and diazonines in related indole (B1671886) structures. rsc.org

Carbon-Carbon Bond Forming Reactions

The acidic α-hydrogens and the electrophilic carbonyl carbons of this compound make it a versatile participant in a range of carbon-carbon bond-forming reactions.

Similar to other ketones with α-hydrogens, this compound can act as a nucleophile (in its enolate form) in aldol condensation reactions. youtube.com When reacted with a non-enolizable aldehyde, such as benzaldehyde, in the presence of a base, it can undergo a crossed aldol condensation. The reaction typically occurs at the carbon adjacent to one of the carbonyl groups.

The general mechanism involves three key steps:

Enolate Formation : A base abstracts an acidic α-hydrogen from the cycloheptanedione ring to form a nucleophilic enolate.

Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of the aldehyde partner.

Protonation : The resulting alkoxide intermediate is protonated to yield the β-hydroxy ketone adduct, which may subsequently dehydrate to form an α,β-unsaturated ketone.

Intramolecular aldol reactions are also possible if the molecule contains two carbonyl functionalities, leading to cyclic products. libretexts.orgpressbooks.publibretexts.org The stability of the formed ring dictates the major product, with five- and six-membered rings being favored. pressbooks.publibretexts.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orgrsc.org To utilize this compound in such reactions, it must first be converted into a suitable substrate, typically a vinyl triflate or vinyl halide. This is achieved by forming the enolate of the dione and trapping it with a triflating agent (like N-phenyl-bis(trifluoromethanesulfonimide)) or a halogen source.

Negishi Coupling : The resulting vinyl triflate can be coupled with an organozinc reagent in the presence of a palladium catalyst to form a new carbon-carbon bond at the sp²-hybridized carbon.

Sonogashira Coupling : Similarly, the vinyl triflate or halide can react with a terminal alkyne under palladium and copper catalysis to introduce an alkynyl group onto the cycloheptene (B1346976) ring. youtube.com

The general catalytic cycle for these reactions involves oxidative addition of the vinyl substrate to the palladium(0) catalyst, followed by transmetalation with the organometallic partner (organozinc for Negishi, copper acetylide for Sonogashira), and finally, reductive elimination to release the product and regenerate the catalyst. wikipedia.orgyoutube.com

Table 2: Representative Cross-Coupling Reactions

| Coupling Type | This compound Derivative | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Negishi | 2-Triflyloxy-2-cyclohepten-1-one | R-ZnX | Pd(PPh₃)₄ | 2-Alkyl/Aryl-2-cyclohepten-1-one |

In the presence of a base, this compound can form a doubly stabilized enolate, which is a soft nucleophile ideal for participating in Michael (conjugate) addition reactions. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com The enolate acts as a Michael donor, adding to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). This reaction is a highly efficient method for forming 1,5-dicarbonyl compounds.

Research on analogous compounds like 1,2-cyclohexanedione (B122817) and 1,2-cyclopentanedione has shown their utility in Michael additions with various acceptors, including α,β-unsaturated ketones, nitriles, and nitro compounds. tcnj.edubeilstein-journals.org This reactivity is directly applicable to this compound. The reaction proceeds via the formation of the enolate, which then attacks the Michael acceptor in a 1,4-fashion, followed by protonation to yield the final adduct. masterorganicchemistry.com

Table 3: Potential Michael Addition Reactions with this compound

| Michael Acceptor | Product Structure |

|---|---|

| Methyl vinyl ketone | 3-(3-oxobutyl)-1,2-cycloheptanedione |

| Acrylonitrile | 3-(2-cyanoethyl)-1,2-cycloheptanedione |

Influence of Ring Size on Reactivity in Cyclic Diketones

The reactivity of cyclic α-diketones is intricately linked to the size of the carbocyclic ring. Factors such as ring strain, conformational flexibility, and the stability of intermediates and transition states all play crucial roles in determining the chemical properties of these compounds. The behavior of this compound is best understood by comparing it with other cyclic 1,2-diones, such as those based on cyclopentane and cyclohexane (B81311). A primary manifestation of this influence is seen in the keto-enol tautomerization equilibrium, a fundamental process for α-diketones.

The stability of the diketo versus the enol form is a key determinant of reactivity. For many simple carbonyl compounds, the keto form is overwhelmingly favored at equilibrium. libretexts.org However, the structure of the ring can alter this balance. The cycloheptane ring is a larger system where angle strain prevents it from adopting a planar conformation. acs.org This inherent strain and conformational flexibility affect the stability of both the diketone and its corresponding enol tautomer.

Computational studies, specifically using Density Functional Theory (DFT), have provided quantitative insights into how ring size affects the energy barriers for keto-enol tautomerization. These calculations reveal the energy required to convert the diketo form into the more reactive enol intermediate.

| Cyclic 1,2-Diketone | Ring Size | Calculated Activation Free Energy Barrier (kcal/mol) | Water-Assisted Activation Barrier (kcal/mol) |

|---|---|---|---|

| Cyclopentane-1,2-dione | 5 | 34.3 | 34.3 |

| Cyclohexane-1,2-dione | 6 | 67.3 | 34.7 |

| This compound | 7 | 64.0 | 48.2 |

Data sourced from DFT calculations. acs.org

The data indicates that cyclohexane-1,2-dione has a particularly high energy barrier for tautomerization in the absence of a catalyst, which reflects the stability of the strain-free chair conformation of the six-membered ring. acs.orgmasterorganicchemistry.com In contrast, this compound exhibits a slightly lower, yet still substantial, activation barrier. acs.org This suggests that the increased flexibility of the seven-membered ring provides a conformational pathway to the transition state that is energetically less demanding than in the rigid cyclohexane system. The five-membered ring, which possesses inherent ring strain, has a significantly lower barrier. acs.orgmasterorganicchemistry.com

Furthermore, for this compound, the enol form is calculated to be energetically less stable than the diketo form by approximately 0.9 kcal/mol. acs.org This contrasts with systems where the enol form might be stabilized by factors like aromaticity or conjugation. masterorganicchemistry.com

Experimental studies on analogous systems, such as cyclic 2-nitroalkanones, provide a useful parallel for understanding the influence of ring size on enol content. In a non-polar solvent, the relative enol content was found to decrease in the order: 6-membered ring > 7-membered ring > 11-membered ring > 12-membered ring. nih.gov This trend highlights that the six-membered ring system is particularly favorable for enolization, with the seven-membered ring being slightly less so.

The structural differences imposed by ring size are also evident in spectroscopic data. Cyclic 1,2-diketones (s-cis conformation) typically show a characteristic C=O bond stretching band in their IR spectra between 1730–1760 cm⁻¹. thieme-connect.de The precise frequency within this range is sensitive to the bond angles and dihedral angles dictated by the ring's conformation, and thus by its size. When these diketones enolize, new characteristic bands appear for the enone system: a C=O stretch around 1675 cm⁻¹ and a C=C stretch near 1650 cm⁻¹. thieme-connect.de The propensity to form this enol, and therefore to exhibit these alternative spectral features, is directly governed by the ring's size and inherent strain.

Coordination Chemistry of 1,2 Cycloheptanedione Derivatives

1,2-Cycloheptanedione Dioxime as a Ligand

This compound dioxime is a vic-dioxime, a class of compounds that have been extensively utilized as chelating agents in coordination chemistry since the early 20th century. nih.gov These ligands are amphoteric, possessing mildly acidic hydroxyl groups and slightly basic nitrogen atoms, which allows them to form stable complexes with various metal ions. ijnes.org The molecular formula for this compound dioxime is C7H12N2O2. stenutz.eu

This compound dioxime is an effective chelating agent for a range of transition metal ions. Research has documented the formation of complexes with metals such as nickel, cobalt, copper, and uranyl ions. researchgate.net The chelation typically occurs through the two nitrogen atoms of the oxime groups, forming a stable five-membered ring with the metal center. This N-N chelation is the most common coordination mode, favored by the anti-(E,E) isomeric form of the ligand. nih.gov The high stability of these complexes has made them useful in various applications, including analytical chemistry for the separation and determination of metal ions.

The substitution on the vic-dioxime moiety can influence the structure and stability of the resulting metal complex. ijnes.org These ligands can coordinate to metals in their molecular, monodeprotonated, or bis-deprotonated forms. nih.gov

There is limited information available in the reviewed literature regarding the specific application of this compound dioxime or its metal complexes as precursors for Metal-Organic Frameworks (MOFs). While MOFs are constructed from metal ions or clusters and organic linkers, and vic-dioximes are known to form stable metal complexes, their use in the deliberate synthesis of MOFs appears to be a niche or underexplored area of research.

Structure and Stability of Coordination Complexes

The structure and stability of coordination complexes involving this compound derivatives are influenced by the nature of the metal ion, the isomeric form of the ligand, and the presence of other coordinating species. Vic-dioximes are known to form square planar, square-pyramidal, and octahedral complexes. ijnes.org

Spectroscopic techniques are crucial for elucidating the structure and bonding in metal chelates of this compound dioxime.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the coordination of the ligand to the metal ion. For instance, in uranyl complexes, the binding of the ligand to the metal is confirmed by the appearance of new bands corresponding to M-O and M-N vibrations. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide information about the geometry of the coordination sphere. For example, the UV-Vis spectrum of a uranyl complex with a related dioxime showed a blue shift in the absorption band upon complexation, which was attributed to ligand-to-metal charge transfer. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to characterize the ligand and its complexes. For technetium(III)-dioxime complexes, ¹H NMR has been used to confirm the structure of the compounds. osti.gov

The following table summarizes spectroscopic data for representative metal complexes with dioxime ligands.

| Metal Ion | Complex Type | Spectroscopic Technique | Key Findings |

| Uranyl (UO₂²⁺) | Uranyl-dioxime | UV-Vis | Blue shift in absorption band upon complexation. nih.gov |

| Technetium(III) | TcCl(dioxime)₃ | ¹H NMR, UV-Vis | Characterization of neutral, seven-coordinate compounds. osti.gov |

| Cobalt(III) | [Co(NioxH)₂(Amine)₂]⁺ | Not Specified | Formation of diacido-tetramine type complexes confirmed. researchgate.net |

X-ray crystallography provides definitive information about the solid-state structure of metal-dioxime complexes, including bond lengths, bond angles, and coordination geometry.

For instance, the crystal structure of a dimeric copper(II) complex with a diimine-dioxime ligand revealed that one copper atom is in a square-pyramidal environment while the other displays a distorted octahedral coordination. nih.gov In this complex, the four nitrogen atoms from the imine and oxime groups form the base of the pyramid. nih.gov

In a study of uranyl complexes with this compound dioxime (heptoxime), X-ray crystallography of [(UO₂)₂(C₇H₁₀N₂O₂)₂{(CH₃)₂SO}₃] single crystals established the coordination modes of the ligand as cis-(E,E)-tetradentate chelating bridging and cis-(E,Z)-pentadentate chelating bridging. researchgate.net This study also noted that partial isomerization of the ligand can occur upon the formation of aqua complexes. researchgate.net

The table below presents selected X-ray crystallography data for metal-dioxime complexes.

| Complex | Metal Ion | Coordination Geometry | Key Structural Features |

| [(UO₂)₂(C₇H₁₀N₂O₂)₂{(CH₃)₂SO}₃] | Uranyl (UO₂²⁺) | Chelating bridging | cis-(E,E)-tetradentate and cis-(E,Z)-pentadentate coordination modes. researchgate.net |

| [Cu₂(C₁₇H₂₄N₅O₂)₂]²⁺ | Copper(II) | Square-pyramidal and distorted octahedral | Dimeric structure with bridging interactions. nih.gov |

| TcCl(DMG)₃ | Technetium(III) | Seven-coordinate | Uncapped tris(dioxime) complex. osti.gov |

Specific Metal Ion Complexation Studies (e.g., Nickel, Cobalt, Copper, Technetium, Uranyl)

The interaction of this compound dioxime and related vic-dioximes with specific metal ions has been the subject of numerous studies.

Nickel: Nickel(II) ions readily form stable complexes with vic-dioximes. These complexes, such as bis(1,2-cyclohexanedione dioximato)nickel(II), often exhibit a square planar geometry, which is characteristic of d⁸ metal ions with strong-field ligands like vic-dioximes. The four nitrogen atoms of two dioxime ligands coordinate to the nickel ion in a planar arrangement.

Cobalt: Cobalt can form complexes in both +2 and +3 oxidation states. With 1,2-cyclohexanedione (B122817) dioxime (nyoxime), Co(III) forms diacido-tetramine type complexes, such as [Co(NioxH)₂(Amine)₂]⁺. researchgate.net The Co³⁺ ion in vitamin B₁₂, a well-known cobaloxime, is stabilized by a chelating tetradentate macrocycle in an octahedral geometry. mdpi.com Studies on cobalt(II) and cobalt(III) complexes with a hexathioether cage ligand have shown the encapsulation of the cobalt ion, which was confirmed by X-ray crystallography. rsc.org

Copper: Copper(II) forms various complexes with dioxime-containing ligands. A dimeric copper(II) complex with a pyridyl-functionalized diimine-dioxime ligand has been synthesized and structurally characterized, revealing both square-pyramidal and distorted octahedral coordination geometries for the copper centers. nih.gov

Technetium: Technetium, particularly the metastable isotope ⁹⁹ᵐTc, is crucial in diagnostic medicine, and its coordination chemistry is diverse. unm.edu Neutral, seven-coordinate technetium(III) complexes with dioximes, such as TcCl(dioxime)₃ (where dioxime can be dimethylglyoxime (B607122) or cyclohexanedione dioxime), have been synthesized and characterized. osti.gov These complexes can be formed from tin-capped precursors. osti.gov

Uranyl: The uranyl ion (UO₂²⁺) forms complexes with this compound dioxime where the ligand can adopt different coordination modes. researchgate.net X-ray analysis has shown that in a dinuclear uranyl complex, the heptoxime (B7779932) ligand can act as a bridging ligand in both tetradentate and pentadentate fashions. researchgate.net The deprotonated ligand coordinates to the central uranium atom through nitrogen and oxygen atoms, forming a stable chelate ring. researchgate.net

Theoretical Approaches to Metal-Ligand Interactions in Dioxime Complexes

Theoretical and computational chemistry provide powerful tools for elucidating the intricate nature of metal-ligand interactions within coordination complexes. For derivatives of this compound dioxime, these methods offer deep insights into electronic structure, bond characteristics, and stability, which are often challenging to probe experimentally. Methodologies such as Density Functional Theory (DFT) and Molecular Orbital (MO) theory are central to understanding the bonding in these systems. bohrium.comyork.ac.uk

At the heart of the theoretical analysis is the molecular orbital diagram, which describes the interaction between the metal's d-orbitals and the frontier orbitals of the dioxime ligand. researchgate.netresearchgate.net In a typical square planar complex, which is common for d⁸ metals like Ni(II), Pd(II), and Pt(II) with vic-dioxime ligands, the metal d-orbitals split in energy. The interaction involves the donation of electron density from the ligand's nitrogen lone pairs into the vacant metal d-orbitals, forming strong σ-bonds.

Computational models for analogous vic-dioxime complexes reveal that the stability is significantly influenced by factors such as the formation of intramolecular hydrogen bonds. researchgate.net Theoretical calculations allow for the precise determination of geometric parameters and the quantification of interaction energies.

Computational Methods and Models

Density Functional Theory (DFT) stands as a primary computational tool for investigating the electronic structure of transition metal complexes. nih.govbiointerfaceresearch.com Calculations are typically performed using a combination of a functional (e.g., B3LYP, M06) and a basis set (e.g., LANL2DZ for the metal and 6-31G(d,p) for other atoms) to solve the Schrödinger equation approximately. researchgate.net These calculations can optimize the molecular geometry, predict vibrational frequencies, and determine the energies of the frontier molecular orbitals (HOMO and LUMO).

Table 1: Representative Theoretical Parameters for a Modelled Ni(II)-bis(this compound dioxime) Complex This table presents typical data obtained from DFT calculations on analogous systems to illustrate the insights gained from theoretical studies.

| Parameter | Calculated Value | Description |

| Ni-N Bond Length | 1.88 - 1.92 Å | The distance between the central nickel atom and the coordinating nitrogen atoms of the dioxime ligand. |

| N-Ni-N Bond Angle | 80 - 82° | The bite angle of the chelating dioxime ligand. |

| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital, often localized on the metal d-orbitals. |

| LUMO Energy | -2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital, typically localized on the ligand's π* system. |

| HOMO-LUMO Gap | 3.7 eV | The energy difference between the HOMO and LUMO, related to the electronic stability and reactivity of the complex. |

| NBO Charge on Ni | +0.25 e | The calculated natural bond orbital charge on the central metal ion, indicating electron donation from the ligands. |

Analysis of Metal-Ligand Bonding

Further analysis of the bonding can be achieved through methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. QTAIM analyzes the electron density topology to characterize the nature of chemical bonds. researchgate.netresearchgate.netmq.edu.aunih.gov For instance, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point between the metal and nitrogen atoms can distinguish between covalent and electrostatic interactions.

NBO analysis provides a picture of localized bonds and lone pairs, quantifying the donor-acceptor interactions between the ligand's occupied orbitals and the metal's vacant orbitals. This can reveal the extent of charge transfer and the covalent character of the metal-ligand bond. mdpi.com

The molecular orbitals of these complexes are formed from the linear combination of metal and ligand orbitals. The highest occupied molecular orbitals (HOMOs) in these d⁸ complexes are typically composed of metal d-orbitals that are non-bonding or slightly anti-bonding with respect to the metal-ligand σ-framework. The lowest unoccupied molecular orbitals (LUMOs) are often centered on the π* orbitals of the dioxime ligand. This electronic structure is crucial for understanding the complex's spectroscopic properties and reactivity.

Photochemistry of 1,2 Cycloheptanedione Systems

Electronic Excited States and Photoreactivity

The photoreactivity of 1,2-cycloheptanedione begins with the absorption of a photon, which elevates the molecule from its ground electronic state (S₀) to a singlet excited state (S₁ or higher). Like other ketones, this compound possesses non-bonding (n) electrons on its oxygen atoms and pi (π) electrons within the carbonyl groups. The lowest energy electronic transition is typically the n → π* transition, which results in the promotion of a non-bonding electron to an anti-bonding π* orbital.

Following initial excitation, the singlet excited state (S₁) can undergo several processes:

Fluorescence: Radiative decay back to the ground state by emitting a photon.

Intersystem Crossing (ISC): A non-radiative transition to a triplet excited state (T₁). This process is often efficient for ketones and is crucial for many photochemical reactions. The triplet state is generally lower in energy than the singlet state and has a longer lifetime, allowing more time for chemical reactions to occur.

Internal Conversion: Non-radiative decay to a lower-energy singlet state.

Photochemical Reaction: The excited state molecule can directly engage in chemical transformations.

The reactivity of the excited this compound will largely depend on whether the reaction proceeds from the singlet or triplet state. The triplet state, with its diradical character, often governs reactions such as cycloadditions and hydrogen abstraction.

Table 1: Key Electronic Transitions and States in the Photoreactivity of 1,2-Diketones

| Transition/State | Description | Implication for Reactivity |

| n → π Transition* | Excitation of a non-bonding electron from an oxygen lone pair to an anti-bonding pi orbital of a carbonyl group. | Leads to the formation of an excited state with radical character on the oxygen atom, making it reactive towards hydrogen abstraction and addition reactions. |

| Singlet State (S₁) | The initial excited state formed upon light absorption, with all electron spins paired. | Typically short-lived. Can undergo fluorescence or intersystem crossing to the triplet state. Direct reactions from this state are possible but often less common than from the triplet state. |

| Triplet State (T₁) | An excited state formed via intersystem crossing from the singlet state, with two unpaired electron spins. | Longer-lived than the singlet state, allowing for a higher probability of bimolecular reactions. The diradical nature of this state is key to many photochemical cycloadditions and rearrangements. |

Photoinduced Tautomerization Processes

While specific studies on the photoinduced tautomerization of this compound were not found, the behavior of analogous α- and β-cyclodiones suggests that keto-enol tautomerism can be influenced by photochemical processes. For instance, studies on 1,2-cyclopentanedione (B1606141) indicate that the enol form is more stable than the diketo form. wikipedia.org

Photoexcitation can facilitate the formation of the enol tautomer, 2-hydroxycyclohept-2-en-1-one. This process can occur via an intramolecular hydrogen abstraction by the excited carbonyl group. The n → π* excited state of one carbonyl group can abstract a hydrogen atom from the adjacent α-carbon, leading to a diradical intermediate which can then rearrange to the enol form.

The general process can be depicted as:

Excitation: this compound absorbs a photon and is promoted to an n → π* excited state.

Intramolecular Hydrogen Abstraction: The excited carbonyl oxygen abstracts a hydrogen atom from the neighboring methylene (B1212753) group (C7).

Formation of Enol: The resulting diradical intermediate rapidly collapses to form the more stable enol tautomer.

This photoenolization can be a significant pathway, as the resulting enol may have different reactivity and absorption properties compared to the parent dione (B5365651).

Photodissociation Mechanisms

Photodissociation is a chemical reaction where a molecule is broken down by absorbing light. wikipedia.org For 1,2-diketones, a characteristic photochemical reaction is the cleavage of the carbon-carbon bond between the two carbonyl groups. Upon excitation, this compound can undergo α-cleavage (Norrish Type I reaction).

The process for this compound would involve:

Excitation: The dione is excited to an n → π* state.

α-Cleavage: The bond between the two carbonyl carbons breaks, forming a diradical species.

Subsequent Reactions: This diradical can undergo several subsequent reactions, such as:

Decarbonylation: Loss of one or both carbonyl groups as carbon monoxide (CO).

Rearrangement: Formation of other cyclic or acyclic products.

The specific products of photodissociation will depend on the reaction conditions, such as the solvent and the presence of other reactants.

Photochemical Cycloaddition Reactions

Photochemical cycloadditions are powerful reactions for forming cyclic compounds. libretexts.org The excited state of this compound can participate in several types of cycloaddition reactions, most notably [2+2] cycloadditions. These reactions occur when an excited molecule combines with an unsaturated molecule to form a four-membered ring. libretexts.org

The mechanism for a [2+2] photocycloaddition of this compound with an alkene would proceed as follows:

Excitation: this compound is excited to its triplet state.

Exciplex Formation: The excited dione forms a complex (exciplex) with a ground-state alkene molecule.

Diradical Intermediate: The exciplex collapses to a 1,4-diradical intermediate.